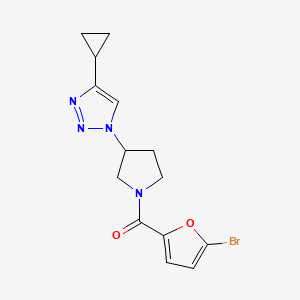

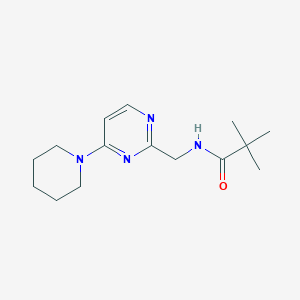

![molecular formula C12H12BrFN2O2 B2577934 3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1436057-29-2](/img/structure/B2577934.png)

3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They are used in a variety of applications, including as intermediates in the synthesis of other compounds .

Synthesis Analysis

The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine . The specific synthesis process for “3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide” would likely involve similar reactions, but the exact process would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide group . The presence of bromo and fluoro substituents on the benzene ring would likely affect the electronic properties of the molecule, potentially influencing its reactivity and interactions with other molecules.Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution . The presence of bromo and fluoro substituents on the benzene ring could influence the reactivity of the molecule in these reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzamides, these properties can include density, boiling point, vapor pressure, and others . The presence of bromo and fluoro substituents could influence these properties.Scientific Research Applications

Synthesis and Characterization of Metal Complexes :

- A study by Binzet et al. (2009) explored the synthesis and characterization of Cu(II) and Ni(II) complexes using bromo and fluoro-substituted benzamide derivatives. This work contributes to the field of coordination chemistry and offers insights into the structural and electronic properties of these complexes.

Antimicrobial and Antipathogenic Activity :

- Research by Limban et al. (2011) investigated the antimicrobial activity of various thiourea derivatives, including fluoro-substituted benzamides. This study is significant in developing new antimicrobial agents with potential applications in treating bacterial infections.

Radiolabeling for Medical Imaging :

- A paper by Shai et al. (1989) described the synthesis of 18F-labeled insulin using a novel prosthetic group methodology, demonstrating the utility of fluoro-substituted benzamides in developing radiotracers for positron emission tomography (PET) imaging.

Organic Synthesis and Heterocyclic Chemistry :

- The synthesis of fluorine-containing heterocycles using fluoro-substituted enamides was explored in a study by Meiresonne et al. (2015). This research is valuable in organic synthesis, especially in creating novel compounds with potential biological activity.

Development of Antimalarial Compounds :

- Benzothiophene carboxamide derivatives, including bromo and fluoro-substituted compounds, were identified as potent inhibitors of Plasmodium falciparum in research by Banerjee et al. (2011). These findings are significant for developing new antimalarial therapies.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFN2O2/c1-2-11(17)15-5-6-16-12(18)8-3-4-10(14)9(13)7-8/h2-4,7H,1,5-6H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJRAFAQJYHWAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCNC(=O)C1=CC(=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocycloheptyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2577851.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2577854.png)

![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2577866.png)